![molecular formula C8H4F3NOS B1301037 4-(Trifluoromethylthio)phenyl isocyanate CAS No. 24032-84-6](/img/structure/B1301037.png)
4-(Trifluoromethylthio)phenyl isocyanate
Overview
Description
“4-(Trifluoromethylthio)phenyl isocyanate” is a chemical compound with the linear formula CF3SC6H4NCO . It has a molecular weight of 219.18 .
Synthesis Analysis
This compound has been used in the synthesis of fluorescent photoinduced electron transfer (PET) chemosensors and 2-ethyl-6-[(4-trifluoromethylphenylcarbamoyl)hydrazino]-benzo[de]isoquinoline-1,3-dione, an amidourea-based sensor for anions .
Molecular Structure Analysis
The molecular structure of “4-(Trifluoromethylthio)phenyl isocyanate” consists of a phenyl ring attached to a trifluoromethylthio group and an isocyanate group . The SMILES string representation of this compound is FC(F)(F)Sc1ccc(cc1)N=C=O .
Chemical Reactions Analysis
As an isocyanate, “4-(Trifluoromethylthio)phenyl isocyanate” can react with compounds containing active hydrogen atoms, such as alcohols, amines, and water, to form urethanes, ureas, and carbamic acids, respectively .
Physical And Chemical Properties Analysis
The physical and chemical properties of “4-(Trifluoromethylthio)phenyl isocyanate” are as follows :
Scientific Research Applications
Synthesis of Fluorescent Photoinduced Electron Transfer (PET) Chemosensors
4-(Trifluoromethylthio)phenyl isocyanate has been used in the synthesis of fluorescent photoinduced electron transfer (PET) chemosensors . These chemosensors are used in various fields such as environmental monitoring, medical diagnostics, and industrial process control.
Synthesis of Amidourea-Based Sensor for Anions
This compound has been used in the synthesis of 2-ethyl-6-[(4-trifluoromethylphenylcarbamoyl)hydrazino]-benzo[de]isoquinoline-1,3-dione, an amidourea-based sensor for anions . Anion sensors are important in various fields such as environmental science, biology, and medicine.
Synthesis of 1,8-Naphthalimide Based Colorimetric and Fluorescent Sensor for Anions
4-(Trifluoromethylthio)phenyl isocyanate has also been used in the synthesis of 1,8-naphthalimide based colorimetric and fluorescent sensor for anions . These sensors are used for the detection of anions in solution, which is important in environmental monitoring and medical diagnostics.
Synthesis of 6-[1-Amino-3-(4-Trifluoromethylphenyl)-Thiourea]-2-Ethylbenzo[de]Isoquinoline-1,3-Dione
4-(Trifluoromethylthio)phenyl isocyanate may be used in the synthesis of 6-[1-amino-3-(4-trifluoromethylphenyl)-thiourea]-2-ethylbenzo[de]isoquinoline-1,3-dione . The details of its applications are not mentioned in the source, but it could be a potential area of research.
Safety and Hazards
“4-(Trifluoromethylthio)phenyl isocyanate” is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has potential hazards including acute oral toxicity, acute dermal toxicity, acute inhalation toxicity - vapors, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system .
properties
IUPAC Name |
1-isocyanato-4-(trifluoromethylsulfanyl)benzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4F3NOS/c9-8(10,11)14-7-3-1-6(2-4-7)12-5-13/h1-4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NYQSIHZNEJCZKX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N=C=O)SC(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4F3NOS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80369889 | |
Record name | 4-(Trifluoromethylthio)phenyl isocyanate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80369889 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Trifluoromethylthio)phenyl isocyanate | |
CAS RN |
24032-84-6 | |
Record name | 4-(Trifluoromethylthio)phenyl isocyanate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80369889 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-(Trifluoromethylthio)phenyl isocyanate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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